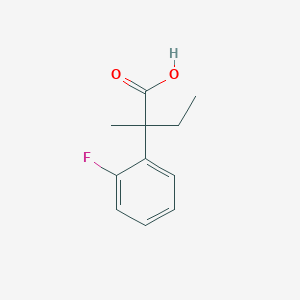

2-(2-Fluorophenyl)-2-methylbutanoic acid

Description

2-(2-Fluorophenyl)-2-methylbutanoic acid is a branched-chain carboxylic acid featuring a fluorinated aromatic ring at the second carbon of the butanoic acid backbone. The fluorine substituent at the ortho position of the phenyl group introduces unique electronic and steric effects, influencing its chemical reactivity, solubility, and biological interactions.

The fluorine atom’s electronegativity likely enhances the compound’s acidity compared to non-fluorinated analogs.

Properties

IUPAC Name |

2-(2-fluorophenyl)-2-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-3-11(2,10(13)14)8-6-4-5-7-9(8)12/h4-7H,3H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQRDTLGLSZNFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC=CC=C1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-2-methylbutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzonitrile with a suitable Grignard reagent, followed by hydrolysis to yield the desired acid. Another approach involves the alkylation of 2-fluorophenylacetic acid with a methylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-2-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Fluorophenyl)-2-methylbutanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Compounds

| Compound Name | Molecular Formula | Substituents | Key Functional Groups |

|---|---|---|---|

| 2-(2-Fluorophenyl)-2-methylbutanoic acid | C₁₁H₁₃FO₂ | 2-Fluorophenyl, methyl | Carboxylic acid, aromatic |

| 2-Methylbutanoic acid | C₅H₁₀O₂ | Methyl | Carboxylic acid |

| 3-Methylbutanoic acid | C₅H₁₀O₂ | Methyl | Carboxylic acid |

| 2-(4-Hydroxyphenyl)-2-methylbutanoic acid* | C₁₁H₁₄O₃ | 4-Hydroxyphenyl, methyl | Carboxylic acid, phenol |

| 3-Methyl-2-phenylbutanoic acid | C₁₁H₁₄O₂ | Phenyl, methyl | Carboxylic acid, aromatic |

*Photoproduct of clinofibrate .

Key Observations :

- Steric Effects: The ortho-fluorine substituent introduces steric hindrance, which may reduce enzymatic recognition compared to para-substituted derivatives (e.g., 2-(4-hydroxyphenyl)-2-methylbutanoic acid) .

Odor and Sensory Properties

Table 2: Odor Profiles of Structurally Related Acids

Comparison :

- The enantiomeric forms of 2-methylbutanoic acid exhibit distinct odors due to chiral interactions with olfactory receptors . The target compound’s fluorinated aromatic ring may mask or modify its odor profile compared to non-aromatic analogs.

- Unlike 3-methylbutanoic acid (associated with fermented foods), the fluorinated derivative is more likely to appear in synthetic or pharmaceutical contexts, where odor is less critical.

Comparison :

- Microbial Interactions: 2-Methylbutanoic acid is a common bacterial volatile organic compound (VOC) with inhibitory effects on fungal germination . The fluorinated analog’s bioactivity remains unexplored but may differ due to reduced volatility and altered lipophilicity.

- Degradation Pathways: The clinofibrate photoproduct (2-(4-hydroxyphenyl)-2-methylbutanoic acid) forms via elimination of 2-methylbutanoic acid . Fluorine’s stability may slow similar degradation in the target compound.

Physicochemical Properties

Table 4: Predicted Physicochemical Data*

| Property | This compound | 2-Methylbutanoic acid | 3-Methyl-2-phenylbutanoic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 196.22 | 102.13 | 178.23 |

| LogP (Predicted) | ~2.8 | 0.9 | ~2.5 |

| Water Solubility (mg/L) | Low (~50–100) | High (~10,000) | Moderate (~500–1,000) |

| pKa | ~4.1–4.3 | 4.8 | ~4.5 |

*Data inferred from structural analogs and computational models.

Comparison :

- Lower pKa than non-fluorinated analogs suggests stronger acidity, aligning with electron-withdrawing effects of fluorine.

Biological Activity

2-(2-Fluorophenyl)-2-methylbutanoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C11H13F O2

- CAS Number : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity due to its electronegativity, which can lead to increased potency in biological assays.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) .

- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways associated with pain and inflammation .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl ring and the aliphatic chain can significantly impact the biological activity of the compound. For example, the position and type of substituents on the phenyl ring are crucial for enhancing anti-inflammatory effects.

| Substituent Position | Biological Activity (IC50) | Notes |

|---|---|---|

| Para | 50 nM | High potency against COX enzymes |

| Meta | 200 nM | Moderate inhibition |

| Ortho | 300 nM | Reduced activity |

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results demonstrated a significant reduction in edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

- Dosage : 50 mg/kg administered intraperitoneally.

- Results : 70% reduction in paw swelling after 24 hours.

Case Study 2: Analgesic Properties

In another study, the analgesic properties were assessed using the formalin test in rats. The compound exhibited dose-dependent analgesia, comparable to standard analgesics such as ibuprofen.

- Dosage : 25 mg/kg and 100 mg/kg.

- Results : Significant pain relief observed at both dosages, with the higher dose exhibiting greater efficacy.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with peak plasma concentrations achieved within two hours post-administration. The half-life is approximately 4 hours, allowing for effective dosing regimens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.